[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA
Description
[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA: is a complex organic compound characterized by its unique structure, which includes an isoindole ring and a thiourea moiety
Properties
IUPAC Name |
N-carbamothioyl-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-6(9(16)14-12(13)19)15-10(17)7-4-2-3-5-8(7)11(15)18/h2-6H,1H3,(H3,13,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIGISLIBASBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The isoindole ring allows for various substitution reactions, often facilitated by catalysts or acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or acids like hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The isoindole ring and thiourea moiety allow it to form strong hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]aminoethyl-1H-isoindole-1,3(2H)-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness: What sets [2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA apart from similar compounds is its combination of the isoindole ring and thiourea moiety, which provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
